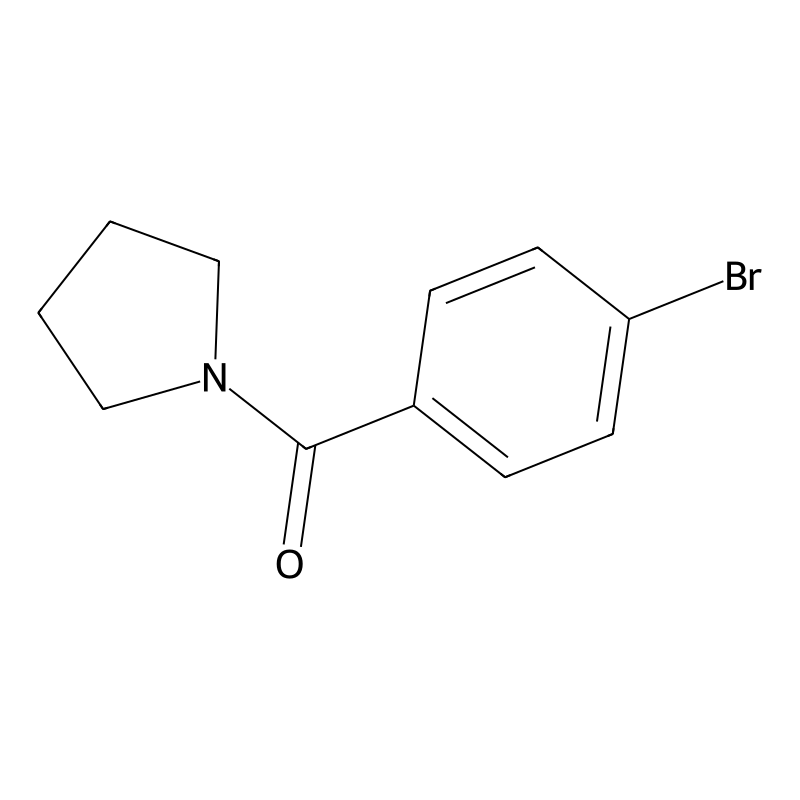

(4-Bromophenyl)(pyrrolidin-1-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Bromophenyl)(pyrrolidin-1-yl)methanone, with the chemical formula C₁₁H₁₂BrNO and CAS number 5543-27-1, is an organic compound characterized by the presence of a bromophenyl group and a pyrrolidin-1-yl moiety attached to a carbonyl group. This compound appears as a white solid and has a molecular weight of 254.12 g/mol. Its structure includes a bromine atom on the phenyl ring, which can influence its reactivity and biological activity due to the electronegative nature of bromine .

There is no current information available on the mechanism of action of (4-Bromophenyl)(pyrrolidin-1-yl)methanone) in biological systems.

- The presence of bromine suggests a potential for skin and eye irritation.

- Amides can react with strong acids or bases, releasing potentially harmful products.

Medicinal Chemistry:

Anticonvulsant Activity

Studies have investigated the anticonvulsant properties of certain N-substituted pyrrolidinones, which share structural similarities with (4-Bromophenyl)(pyrrolidin-1-yl)methanone. Some derivatives exhibited promising anticonvulsant activity in animal models, suggesting potential for further development of antiepileptic drugs. [Source: European Journal of Medicinal Chemistry, "Synthesis and anticonvulsant activity of novel N-substituted pyrrolidin-2-ones and their corresponding N-Mannich bases"()]

Anticancer Activity

Research has explored the potential of pyrrolidinone derivatives as anticancer agents. Certain compounds demonstrated cytotoxicity against various cancer cell lines, warranting further investigation into their mechanisms of action and potential therapeutic applications. [Source: Molecules, "Synthesis and Evaluation of Anticancer Activity of Novel Pyrrolidinone Derivatives"()]

Materials Science:

- Organic Photovoltaics: Pyrrolidinone-based molecules are being explored as potential materials for organic photovoltaic (OPV) devices. These compounds can act as electron acceptors in OPV cells, contributing to efficient light-to-electrical energy conversion. [Source: Dyes and Pigments, "Pyrrolidinone-Based Organic Photovoltaics: Recent Progress and Future Perspectives"()]

Catalysis:

- Organocatalysis: Specific pyrrolidinone derivatives have been investigated as potential organocatalysts for various organic reactions. These catalysts can promote efficient and selective transformations, offering advantages in terms of sustainability and environmental friendliness. [Source: Chemical Communications, "Enantioselective Brønsted Acid Catalysis by Chiral Pyrrolidinones"()]

The synthesis of (4-Bromophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction between 4-bromobenzaldehyde and pyrrolidine under specific conditions. A notable method utilizes BODIPY (Boron-Dipyrromethene) as a catalyst for oxidative amidation, where visible light is employed to facilitate the reaction. The general reaction can be summarized as follows:

- Starting Materials: 4-bromobenzaldehyde + pyrrolidine

- Catalyst: BODIPY

- Conditions: Visible light irradiation, typically in a solvent like dioxane.

- Product: (4-Bromophenyl)(pyrrolidin-1-yl)methanone

This method demonstrates high substrate scope and efficiency, yielding the desired amide product under mild conditions .

Research indicates that (4-Bromophenyl)(pyrrolidin-1-yl)methanone exhibits significant biological activities, particularly in the realm of pharmacology. Compounds containing pyrrolidine rings are often studied for their potential as analgesics, anti-inflammatory agents, and neuroprotective drugs. The presence of the bromophenyl group may enhance its interaction with biological targets, potentially increasing its efficacy in therapeutic applications .

Several synthesis methods have been documented for (4-Bromophenyl)(pyrrolidin-1-yl)methanone:

- BODIPY-Catalyzed Amidation:

- Conventional Methods:

- Traditional methods may involve direct coupling reactions between amines and aldehydes using various coupling agents or solvents.

These methods highlight the compound's synthetic versatility and potential for modification.

(4-Bromophenyl)(pyrrolidin-1-yl)methanone finds applications in various fields:

- Pharmaceuticals: As a potential lead compound for drug development targeting pain relief and neuroprotection.

- Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

- Research: Employed in studies investigating structure-activity relationships in medicinal chemistry.

Interaction studies involving (4-Bromophenyl)(pyrrolidin-1-yl)methanone focus on its binding affinity to biological targets such as receptors and enzymes. Preliminary studies suggest that its unique structural features may allow it to interact effectively with specific proteins involved in pain pathways or neurodegenerative processes. Further research is needed to elucidate these interactions fully and assess their implications for therapeutic use .

Several compounds share structural similarities with (4-Bromophenyl)(pyrrolidin-1-yl)methanone, each exhibiting unique characteristics:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-(4-Bromobenzyl)isoindoline-1,3-dione | 0.95 | Contains an isoindoline moiety |

| 1-(4-Bromobenzoyl)piperidin-4-one | 0.90 | Piperidine ring instead of pyrrolidine |

| N-Benzyl-4-bromo-3-methylbenzamide | 0.88 | Benzamide structure with methyl substitution |

| 5-(4-Bromophenyl)pyrrolidin-2-one | 0.78 | Different positioning of the bromophenyl group |

| 3-(4-Bromophenyl)-1H-pyrrole-2,5-dione | 0.85 | Pyrrole ring introduces different reactivity |

These compounds highlight the diversity within this chemical class while emphasizing the unique structural elements of (4-Bromophenyl)(pyrrolidin-1-yl)methanone that may contribute to its distinct biological properties .